Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate
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Overview
Description
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a methyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Introduction of the 2,5-Difluorophenyl Group: The 2,5-difluorophenyl group is introduced through a coupling reaction, often using reagents like palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,5-difluorophenyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-([(tert-butoxy)carbonyl]amino)-3-hydroxy-3-phenylpropanoate
- Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate is unique due to the presence of the 2,5-difluorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-7-10(16)5-6-11(9)17/h5-7,12H,8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARKPXOKYWMLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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